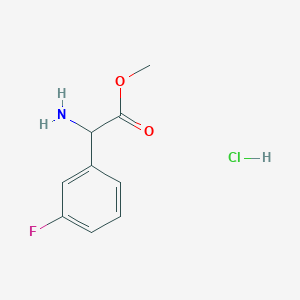

Methyl amino(3-fluorophenyl)acetate hydrochloride

Description

Methyl amino(3-fluorophenyl)acetate hydrochloride (CAS 42718-21-8) is a fluorinated aromatic compound with the molecular formula C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol . It is structurally characterized by a 3-fluorophenyl group attached to an amino acetate ester backbone, with a hydrochloride counterion. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and fluorinated bioactive molecules . Its physicochemical properties, including solubility in polar solvents and stability under controlled storage conditions, make it suitable for industrial-scale applications .

Properties

IUPAC Name |

methyl 2-amino-2-(3-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPGAJVYNZAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of methyl amino(3-fluorophenyl)acetate hydrochloride may involve large-scale esterification processes using automated reactors to maintain consistent reaction conditions . The final product is then purified through crystallization or distillation techniques to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl amino(3-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of 3-fluorophenylacetic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amino derivatives.

Scientific Research Applications

Methyl amino(3-fluorophenyl)acetate hydrochloride is utilized in several scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl amino(3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The pathways involved often include metabolic and signaling pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Modifications

Key Observations :

Analogs with Modified Amino/Ester Backbones

Key Observations :

Analogs with Halogen or Multi-Substituted Phenyl Groups

Key Observations :

- Halogenation (Br, Cl) increases molecular weight and X-ray diffraction suitability but may introduce toxicity risks .

- Chiral purity in R-configuration analogs is critical for targeted kinase inhibition .

Research Findings and Industrial Relevance

- Synthetic Efficiency : Ethyl 2-(3-fluorophenyl)ureido derivatives achieve >85% yields under optimized conditions, highlighting robust synthetic routes for fluorinated analogs .

- Purity and Stability: Commercial samples of methyl amino(3-fluorophenyl)acetate hydrochloride are supplied at ≥95% purity, with stability ≥5 years at -20°C .

Biological Activity

Methyl amino(3-fluorophenyl)acetate hydrochloride is a chemical compound that has garnered attention in biochemical research for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀FNO₂·HCl

- Molecular Weight : Approximately 219.64 g/mol

- Key Functional Groups : Methyl group, amino group, acetate moiety, and a 3-fluorophenyl group.

The presence of the fluorine atom in the 3-fluorophenyl moiety enhances the compound's lipophilicity and may influence its interactions with biological targets, making it a candidate for further pharmacological studies.

The precise mechanism of action for methyl amino(3-fluorophenyl)acetate hydrochloride remains to be fully elucidated. However, preliminary studies suggest that:

- It may interact with specific receptors or enzymes involved in various biological pathways.

- The compound could potentially inhibit certain enzymes linked to inflammatory processes.

Biological Activities

Methyl amino(3-fluorophenyl)acetate hydrochloride has shown promising biological activities in several contexts:

- Anti-inflammatory Effects : Initial studies indicate that this compound may reduce inflammation by inhibiting specific pathways associated with inflammatory responses.

- Analgesic Properties : There is potential for analgesic effects, which could be beneficial in pain management therapies.

- Drug Discovery Applications : The compound is being investigated for its pharmacological properties as a part of drug development efforts targeting various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl amino(3-fluorophenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl amino(3-bromophenyl)acetate hydrochloride | C₉H₁₁BrClNO₂ | Contains bromine instead of fluorine |

| Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride | C₉H₁₀Cl₂FNO₂ | Contains chlorine and different substitution pattern |

| Methyl amino(4-fluorophenyl)acetate hydrochloride | C₉H₁₀FNO₂·HCl | Different position of fluorine on phenyl ring |

The fluorine substitution pattern in methyl amino(3-fluorophenyl)acetate hydrochloride significantly affects its reactivity and biological interactions compared to other halogenated analogs.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of methyl amino(3-fluorophenyl)acetate hydrochloride:

- Study 1 : Investigated the compound's interaction with inflammatory pathways, demonstrating a significant reduction in pro-inflammatory cytokines in vitro.

- Study 2 : Focused on the analgesic properties, where animal models showed decreased pain sensitivity when treated with the compound.

- Study 3 : Evaluated its binding affinity to various receptors, revealing promising results that warrant further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl amino(3-fluorophenyl)acetate hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogs with 3-fluorophenyl groups are synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde as starting materials under mild acidic conditions (e.g., HCl catalysis). Reaction yields (>85%) are achieved by optimizing stoichiometry, temperature (60–80°C), and solvent polarity (e.g., THF or DMF) . Hydrochloride salt formation is facilitated by protonating the amino group in anhydrous HCl, followed by recrystallization from ethanol/ether mixtures .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the 3-fluorophenyl moiety (δ ~6.8–7.4 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H] validate the molecular weight (e.g., m/z ~229.6 for the free base).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The hydrochloride salt is hygroscopic and requires storage in desiccators at 2–8°C under inert gas (N or Ar). Solubility in polar solvents (e.g., water, methanol) necessitates anhydrous handling to prevent hydrolysis. Safety protocols include using PPE (gloves, lab coat) and fume hoods, as per OSHA guidelines for similar fluorinated amines .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols). Steric hindrance from the 3-fluorophenyl group can reduce reaction rates, requiring elevated temperatures (70–90°C) or catalysts like DMAP. Kinetic studies using UV-Vis or F NMR track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aryl acetates?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:

- Chiral HPLC to isolate enantiomers and test individual bioactivity.

- Dose-response assays (e.g., IC curves) under standardized conditions (pH 7.4, 37°C).

- Computational modeling (e.g., molecular docking) to predict binding affinities to targets like HDACs or GPCRs, as seen in structurally related compounds .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure and using fluorogenic substrates (e.g., for proteases or esterases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes like MMP3 or IL-6 receptors.

- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by comparing wild-type and mutant enzyme inhibition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization risks increase at higher temperatures. Mitigation strategies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation steps.

- Low-Temperature Crystallization : Enantiomer separation via chiral resolving agents (e.g., tartaric acid derivatives).

- Process Analytical Technology (PAT) : Real-time monitoring with Raman spectroscopy ensures purity during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.